pH-Independent Antimicrobial Activity of Sorbamide Derivatives vs. Sorbic Acid: Class-Level Evidence from Amino Acid Ester Conjugates
Sorbic acid amide derivatives (SAADs) demonstrate antimicrobial activity that is independent of pH across the range of pH 5.0–9.0, whereas sorbic acid loses nearly all efficacy above pH 6.0 due to carboxyl-group dissociation. The MIC of the lead SAAD compound a7 (isopropyl N-[1-oxo-2,4-hexadien-1-yl]-L-phenylalaninate) against Bacillus subtilis was 0.17 mM and against Staphylococcus aureus was 0.50 mM, while sorbic acid required >2 mM against both organisms under identical conditions [1]. This represents a >11.8-fold improvement in potency against B. subtilis at neutral-to-alkaline pH. The pH independence was explicitly confirmed by testing at pH 5.0, 7.0, and 9.0, with compound a7 retaining full activity at pH 9.0 [1]. This class-level inference extends to the parent sorbamide scaffold, which shares the same amide bond character responsible for eliminating the pH-sensitive carboxylic acid moiety.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against B. subtilis and pH dependence of antimicrobial activity |
|---|---|
| Target Compound Data | Sorbic acid amide derivative a7: MIC = 0.17 mM (B. subtilis), 0.50 mM (S. aureus); pH-independent activity from pH 5.0–9.0 |
| Comparator Or Baseline | Sorbic acid: MIC > 2 mM (both organisms); activity lost above pH 6.0 |
| Quantified Difference | >11.8-fold lower MIC for the amide derivative; activity retained at pH 9.0 vs. complete loss for sorbic acid |
| Conditions | Broth microdilution assay; E. coli, B. subtilis, S. aureus, S. cerevisiae, A. niger; pH range 5.0–9.0 |
Why This Matters
For formulators requiring preservative efficacy in neutral-to-alkaline products (e.g., protein-rich foods, personal care items), the pH-independent activity of the sorbamide scaffold directly addresses a well-documented failure mode of sorbic acid and potassium sorbate.
- [1] Liu, Y., Ma, H., Zhang, Y., & Wang, Z. (2018). Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. Food Chemistry, 268, 220–232. DOI: 10.1016/j.foodchem.2018.06.086 View Source
